molecular formula C22H22N2O3S2 B2703827 2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 942008-54-0

2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2703827
CAS RN: 942008-54-0
M. Wt: 426.55
InChI Key: MRHLFXUXWNSBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(methylsulfonyl)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound's structure, characterized by the incorporation of a sulfamoyl moiety, is synthesized for its potential use as an antimicrobial agent. The synthesis process yields various heterocyclic compounds aiming for potent antimicrobial activities. The in vitro antibacterial and antifungal evaluations of these compounds have shown promising results, indicating their potential for further development as antimicrobial agents. This aligns with the ongoing research for new antimicrobial substances in light of increasing antibiotic resistance (Darwish et al., 2014).

Chemical Properties and Reactivity

The molecule has been studied for its structural, chemical properties, and reactivity using various experimental and theoretical methods. Analysis including XRD, FT-IR, UV-VIS, and NMR techniques alongside density functional theory (DFT) calculations provides deep insights into its chemical behavior. These studies help to understand the electrophilic and nucleophilic nature of the compound, which is crucial for its potential applications in various chemical and pharmaceutical fields (Gültekin et al., 2020).

Carbonic Anhydrase Inhibitory Action

Research into thiazolylsulfonamides, structurally related to this compound, shows significant inhibition of human carbonic anhydrase isoforms. These findings suggest potential applications in treating various pathologies, including cancer, obesity, epilepsy, and glaucoma. The detailed structure-activity relationship explored in these studies provides a foundation for developing new sulfonamide inhibitors with therapeutic potential (Carta et al., 2017).

Molecular Interactions and Stability

A detailed study of molecular interactions, including hydrogen, stacking, and halogen bonding, offers insights into the stability and reactivity of related compounds. Such analyses are critical for understanding how these molecules might interact in biological systems or during chemical reactions. The use of X-ray diffraction, Hirshfeld surface analysis, and DFT calculations aids in quantifying these noncovalent interactions, which are pivotal for the compound's potential applications in drug design and development (Gouda et al., 2022).

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-29(26,27)19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-28-22)18-9-8-16-4-2-3-5-17(16)13-18/h6-11,13-14H,2-5,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLFXUXWNSBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.